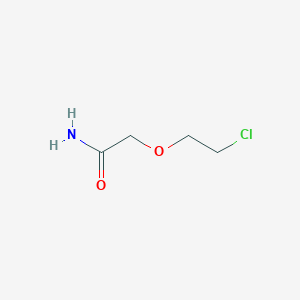

2-(2-Chloroethoxy)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHRCXCLILUNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452013 | |

| Record name | 2-(2-chloroethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36961-64-5 | |

| Record name | 2-(2-Chloroethoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36961-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetamide: Synthesis, Applications, and Safety

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)acetamide (CAS No. 36961-64-5), a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed synthesis methodologies, and significant applications, particularly its role as a key building block in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it consolidates critical safety, handling, and toxicological data to ensure its responsible use in a laboratory and manufacturing context. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering users to apply this versatile reagent effectively and safely in their research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring both a reactive chloroalkyl group and a primary amide.[1] This unique structural combination makes it a valuable synthon for introducing an ethoxy-acetamide moiety into larger molecules through nucleophilic substitution reactions. Its identity and key properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 36961-64-5 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₄H₈ClNO₂ | [1][2] |

| Molecular Weight | 137.56 g/mol | [1][4] |

| Physical Form | White crystalline powder or colorless to pale yellow liquid | [2] |

| Melting Point | 72-75 °C | [2] |

| Boiling Point | ~289 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dimethylformamide; insoluble in water. | [2] |

| InChI Key | KQHRCXCLILUNBX-UHFFFAOYSA-N | [1] |

| SMILES | C(CCl)OCC(=O)N | [1] |

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound is most effectively achieved via the chlorination of its corresponding hydroxyl precursor, 2-(2-hydroxyethoxy)acetamide. This transformation is a cornerstone reaction, typically employing a chlorinating agent like thionyl chloride (SOCl₂).

Core Synthesis Reaction

The primary mechanism involves the reaction of the primary alcohol in 2-(2-hydroxyethoxy)acetamide with thionyl chloride. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then completes the substitution, yielding the desired chlorinated product. The use of a solvent like chloroform is common, and a mild base such as pyridine may be used to quench the HCl byproduct.[3]

Caption: Synthesis of this compound via chlorination.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established laboratory procedures for the chlorination of primary alcohols.[3][5]

Objective: To synthesize this compound from 2-(2-hydroxyethoxy)acetamide.

Materials:

-

N-[2-(2-Hydroxyethoxy)ethyl]-acetamide (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)

-

Chloroform (anhydrous)

-

Pyridine (optional, for acidification)

-

Anhydrous sodium sulfate

-

Round-bottom flask (three-necked)

-

Pressure-equalizing dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser, dissolve 535 mg of 2-(2-hydroxyethoxy)acetamide in 10 mL of anhydrous chloroform.[3]

-

Cooling: Cool the flask in an ice bath to maintain an internal temperature of 5-10°C.

-

Addition of Thionyl Chloride: Slowly add 300 mg of thionyl chloride dropwise to the stirred solution via the dropping funnel.[3] It is critical to maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Initial Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.[3]

-

Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.[3]

-

Workup:

-

Cool the mixture again to below 10°C.

-

Carefully add 0.6 g of pyridine to neutralize excess acid.[3]

-

Transfer the mixture to a separatory funnel containing 15 mL of chloroform and 15 mL of water.

-

Separate the organic layer. Wash the organic layer with water, then dry it over anhydrous sodium sulfate.[3]

-

-

Isolation: Filter off the drying agent and remove the solvent (chloroform) under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification (Optional): The product can be further purified by vacuum distillation or recrystallization if necessary.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, valued for its ability to link different molecular fragments.[1] Its utility is prominently demonstrated in the synthesis of antihistamines and anticoagulants.

Intermediate for Levocetirizine Synthesis

Levocetirizine, the active enantiomer of cetirizine, is a widely used second-generation antihistamine. A key step in its synthesis involves the alkylation of a piperazine derivative with this compound. The chloro group provides a reactive site for nucleophilic substitution by the secondary amine of the piperazine ring.[6]

Caption: Role of this compound in drug synthesis.

This reaction is typically carried out in a high-boiling solvent like toluene or xylene, in the presence of a base (e.g., sodium carbonate) to neutralize the HCl formed, and a catalyst like potassium iodide to facilitate the substitution.[6]

Precursor in Rivaroxaban Synthesis

The compound is also utilized in the synthesis of Rivaroxaban, an oral anticoagulant.[1] In this context, it acts as a precursor, enabling the construction of more complex intermediates required for the final drug molecule. This highlights its versatility as a building block in creating diverse pharmacologically active agents.[1]

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified as an irritant and carries other potential health risks.

GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

| H341 | Suspected of causing genetic defects | [4] |

Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

Handling and First Aid

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[7]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Storage: Store in a cool, dry place. The recommended storage temperature is in a freezer. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for straightforward incorporation into complex molecular architectures, making it a staple reagent in multi-step syntheses. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

MSDS of this compound. (n.d.). Retrieved from [Link]

-

This compound | C4H8ClNO2 | CID 11018931 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

N-[2-(2-Chloroethoxy)ethyl]acetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide - Google Patents. (n.d.). Google Patents.

Sources

- 1. Buy this compound | 36961-64-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 36961-64-5 [chemicalbook.com]

- 4. This compound | C4H8ClNO2 | CID 11018931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetamide for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)acetamide, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis protocols, chemical reactivity, and critical applications. Emphasizing scientific integrity, this guide integrates field-proven insights with authoritative references to serve as a reliable resource for laboratory and development activities.

Molecular Identity and Structural Elucidation

This compound is a bifunctional organic compound featuring an amide, an ether linkage, and an alkyl chloride. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of heterocyclic systems integral to pharmaceuticals and agrochemicals.[1]

The structural arrangement imparts specific reactivity. The chloroethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the acetamide moiety can participate in various chemical transformations, including hydrolysis under acidic or basic conditions.[1]

Chemical Identifiers

A consolidated list of chemical identifiers for this compound is presented below for unambiguous identification.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 36961-64-5[1][2][3] |

| Molecular Formula | C₄H₈ClNO₂[1][2][3] |

| SMILES | C(CCl)OCC(=O)N[1][2] |

| InChI | InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)[1][2] |

| InChIKey | KQHRCXCLILUNBX-UHFFFAOYSA-N[1][2] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the connectivity of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for process design, purification, and formulation development.

| Property | Value | Source(s) |

| Molecular Weight | 137.56 g/mol | [1][2] |

| Appearance | White crystalline powder or colorless to pale yellow liquid | [4][5] |

| Melting Point | 72-75 °C | [4] |

| Boiling Point | ~216-218 °C; 289.3±20.0 °C (Predicted) | [4] |

| Density | ~1.183 g/cm³; 1.216±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, dimethylformamide | [4] |

| Storage Temperature | Freezer, under -20°C, inert atmosphere | [6] |

Synthesis and Manufacturing Protocols

The synthesis of this compound is typically achieved through multi-step procedures starting from readily available precursors. Understanding these methods is crucial for ensuring high purity and yield, which are paramount in pharmaceutical manufacturing.

Common Synthetic Routes

Two primary pathways are reported for its synthesis:

-

Amidation of an Ester Intermediate: This method involves the reaction of 2-chloroethanol with acetic anhydride to form an acetoxyethyl ether intermediate. Subsequent reaction with ammonia yields the final product.[1][4] This route is favored for its use of common reagents.

-

Chlorination of a Hydroxy Precursor: An alternative synthesis starts with 2-(2-hydroxyethoxy)acetamide, which is then chlorinated using an agent like thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom.[3] This method offers a direct conversion but requires careful handling of the corrosive chlorinating agent.

Synthesis Workflow Diagram

The following workflow illustrates the chlorination of 2-(2-hydroxyethoxy)acetamide, a common laboratory-scale synthesis.

Caption: Laboratory synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Literature[3])

This protocol describes the synthesis via chlorination of 2-(2-hydroxyethoxy)acetamide.

Materials:

-

N-[3-(4-thienyl)]-2-(2-hydroxyethoxy)acetamide (or similar hydroxy precursor)

-

Thionyl chloride (SOCl₂)

-

Chloroform (anhydrous)

-

Pyridine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., 535 mg of N-[3-(4-thienyl)]-2-(2-hydroxyethoxy)acetamide) in 1 mL of anhydrous chloroform.

-

Cooling: Cool the flask in an ice bath to maintain a temperature of 5 °C.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (300 mg) dropwise to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Causality Insight: Exothermic reactions with thionyl chloride require slow addition and cooling to prevent side reactions and ensure safety.

-

-

Initial Reaction: Continue stirring the mixture at a temperature below 10 °C for 1 hour after the addition is complete.

-

Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Quenching: Cool the mixture again to below 10 °C and carefully add pyridine (0.6 g) to neutralize the excess thionyl chloride and the HCl gas produced.

-

Self-Validation: The cessation of gas evolution indicates the completion of quenching.

-

-

Extraction: Add 15 mL of chloroform and 15 mL of water to the flask. Stir vigorously and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Drying and Isolation: Dry the separated chloroform layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[3]

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but is a critical intermediate in the synthesis of several important APIs. Its bifunctional nature allows for the efficient construction of complex molecular scaffolds.

-

Antihistamines: It is a key reactant in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine.[7] The acetamide group is part of the final drug structure, while the chloroethoxy moiety is used to alkylate a piperazine ring system.[7]

-

Anticoagulants: The compound is utilized in synthetic routes for producing Rivaroxaban, a direct factor Xa inhibitor used to prevent blood clots.[1]

-

Antivirals: It serves as a building block for certain antiviral drugs.[4]

-

Research and Agrochemicals: Beyond pharmaceuticals, its reactivity makes it a valuable tool in general organic synthesis and for creating novel agrochemicals.[1]

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching from the primary amide around 3390 cm⁻¹, a C=O (amide I) stretch near 1675 cm⁻¹, and an N-H bend (amide II) around 1520 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the different CH₂ groups. The protons on the carbon adjacent to the chlorine would be deshielded, appearing further downfield compared to the other methylene protons. The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbonyl carbon of the amide group at the most downfield position.

-

Safety, Handling, and Storage

Due to its chemical reactivity, this compound must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

-

H341: Suspected of causing genetic defects[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[4]

-

Personal Protective Equipment:

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H8ClNO2). Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 36961-64-5 [smolecule.com]

- 2. This compound | C4H8ClNO2 | CID 11018931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 36961-64-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 36961-64-5|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Safe Handling of 2-(2-Chloroethoxy)acetamide for Research and Development Professionals

Abstract: 2-(2-Chloroethoxy)acetamide (CAS No: 36961-64-5) is a valuable chemical intermediate utilized in various research and development applications, including the synthesis of pharmaceutical compounds.[1][2] However, its utility is accompanied by significant health hazards that necessitate a comprehensive understanding and rigorous implementation of safety protocols. Aggregated data indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause respiratory and skin irritation, and, most critically, is suspected of causing genetic defects.[3][4][5] This guide provides an in-depth analysis of the associated risks and outlines detailed, field-proven protocols for its safe handling, storage, and disposal, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety built on scientific understanding rather than mere compliance.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. This compound is an organic molecule whose properties dictate its behavior in a laboratory setting, influencing choices from storage conditions to appropriate personal protective equipment.[3][6] It is important to note that while several sources identify the compound as a solid at room temperature, some conflicting data exists, underscoring the need for empirical verification upon receipt of the material.[1][2][4]

| Property | Value | Source(s) |

| CAS Number | 36961-64-5 | [3][7][8] |

| Molecular Formula | C₄H₈ClNO₂ | [1][3][7] |

| Molecular Weight | 137.56 g/mol | [2][3][7] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 72-75°C | [2] |

| Boiling Point | ~289.3°C at 760 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dimethylformamide) | [1] |

Comprehensive Hazard Analysis

The primary risks associated with this compound stem from its GHS (Globally Harmonized System) classification, which has been aggregated from multiple suppliers and regulatory notifications.[3][5] While some individual safety data sheets may appear incomplete, a conservative approach that accounts for all reported hazards is essential for ensuring personnel safety.[7][8] The toxicological properties have not been exhaustively investigated, which further necessitates cautious handling.[7]

| Hazard Class | GHS Code | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | GHS07 | Warning | Harmful if swallowed |

| Serious Eye Damage/Irritation | H319 | GHS07 | Warning | Causes serious eye irritation |

| Skin Corrosion/Irritation | H315 | GHS07 | Warning | Causes skin irritation |

| STOT, Single Exposure | H335 | GHS07 | Warning | May cause respiratory irritation |

| Germ Cell Mutagenicity | H341 | GHS08 | Warning | Suspected of causing genetic defects |

Elucidation of Core Hazards

-

Suspected Germ Cell Mutagenicity (H341): This is the most significant long-term health risk. A mutagen is an agent that can induce or increase the frequency of mutations in an organism's genetic material.[3][5] Exposure to a suspected mutagen, even at low levels, could potentially lead to heritable genetic defects. This risk is the primary driver for implementing stringent engineering controls (i.e., fume hoods) and complete skin and eye protection to prevent any possible route of exposure.

-

Acute Oral Toxicity (H302): This classification indicates that a single oral dose of the substance above a certain threshold can cause adverse health effects or death.[3][5] This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling, to prevent accidental ingestion.[9][10]

-

Irritation (H315, H319, H335): The chloroethoxy and acetamide functional groups can interact with mucosal tissues in the eyes, skin, and respiratory tract, leading to irritation.[3][4] While considered a less severe hazard than mutagenicity, irritation can cause significant discomfort and injury, and repeated exposure can lead to chronic conditions. The fine, crystalline nature of the solid form increases the risk of aerosolization and subsequent respiratory irritation.[4]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is required. This framework prioritizes the most effective control measures to minimize exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood's constant airflow contains dust and potential vapors, preventing inhalation and contamination of the general laboratory environment.

Administrative Controls: Defining Safe Practices

-

Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

-

Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in the SOP before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The following workflow guides the selection of appropriate PPE for tasks involving this compound.

Caption: PPE Selection Workflow based on the task and physical form.

Detailed PPE Specifications:

-

Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory at all times.[7][11] When handling the solid powder or significant quantities, a face shield should be worn over the goggles for added protection.[12]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile), inspected prior to use.[7][10] Given the suspected mutagenicity, double-gloving is a highly recommended practice. Use proper glove removal technique to avoid skin contact.[10] Dispose of contaminated gloves immediately as hazardous waste.[7][10]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[13] Consider a chemically resistant apron for large-scale work.

-

Respiratory Protection: For any procedure with a high likelihood of generating dust that cannot be fully contained by a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required.[7]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personal exposure.

Detailed First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for this compound.[7][8]

-

Inhalation: Move the affected person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[7]

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][11]

-

Eye Contact: Immediately and thoroughly flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][11][13] Remove contact lenses if present and easy to do.

-

Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[11]

Accidental Release Measures

-

Ensure adequate ventilation and wear full PPE, including respiratory protection.[7]

-

Evacuate non-essential personnel from the area.[7]

-

Prevent the formation of dust.[7]

-

Carefully sweep up the spilled solid material and place it into a suitable, closed, and labeled container for disposal.[7] Do not allow the substance to enter drains.[7][14]

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Storage and Disposal

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials.[7][9] Keep the container tightly closed to prevent contamination and moisture absorption.[7] Some suppliers recommend freezer storage; consult the supplier-specific documentation upon receipt.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Chemical incineration equipped with an afterburner and scrubber may be required.[7]

-

Contaminated Packaging: Dispose of as unused product.[7] Do not reuse containers.

-

Compliance: All disposal practices must comply with applicable federal, state, and local regulations.[10][15]

Conclusion

This compound is a compound with significant utility that demands a commensurate level of respect and caution. Its profile as a suspected mutagen is the overriding concern that dictates the need for stringent containment and personal protection. By understanding the causality behind its hazards and rigorously applying the engineering, administrative, and PPE-based protocols outlined in this guide, researchers can mitigate the risks and handle this compound with the high degree of safety required in modern drug discovery and development.

References

-

MSDS of this compound. Capot Chemical Co., Ltd.

-

This compound - Introduction. ChemBK.

-

This compound | CAS#:36961-64-5. Chemsrc.

-

Safety Data Sheet - this compound. Combi-Blocks, Inc.

-

This compound | C4H8ClNO2 | CID 11018931. PubChem, National Center for Biotechnology Information.

-

This compound | Drug Information. PharmaCompass.com.

-

Safety Data Sheet - 2-Chloroacetamide. Thermo Fisher Scientific.

-

This compound | 36961-64-5. Sigma-Aldrich.

-

Safety Data Sheet - 2-Chloroacetamide. Sigma-Aldrich.

-

Safety Data Sheet - 2-chloroacetamide. Chemos GmbH & Co.KG.

-

Safety Data Sheet - 2-Chloroacetamide Msynth®plus. Merck Millipore.

-

Safety Data Sheet - N-(2-chloroacetyl)acetamide. Angene Chemical.

-

Buy this compound | 36961-64-5. Smolecule.

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.

-

Safety Data Sheet - N-(2-Chloroethyl)acetamide. Fisher Scientific.

-

BSL-2 Emergency Plan. University of California, Santa Cruz.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:36961-64-5 | Chemsrc [chemsrc.com]

- 3. This compound | C4H8ClNO2 | CID 11018931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 36961-64-5 [sigmaaldrich.com]

- 5. Buy this compound | 36961-64-5 [smolecule.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. capotchem.cn [capotchem.cn]

- 8. combi-blocks.com [combi-blocks.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. angenechemical.com [angenechemical.com]

- 13. depts.ttu.edu [depts.ttu.edu]

- 14. chemos.de [chemos.de]

- 15. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Solubility of 2-(2-Chloroethoxy)acetamide in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a preliminary step; it is a cornerstone of robust process development, formulation design, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 2-(2-Chloroethoxy)acetamide, a valuable intermediate in the synthesis of various pharmacologically active molecules.

While direct, quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge, theoretical frameworks, and practical experimental protocols to determine and predict its solubility in a range of common organic solvents. By leveraging data from structurally analogous compounds and established physicochemical principles, we will explore the factors governing the dissolution of this compound and provide you with the tools to confidently assess its behavior in your own laboratory settings.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

| Property | Value | Source |

| Chemical Formula | C₄H₈ClNO₂ | [1][2] |

| Molecular Weight | 137.56 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | Approximately -10 °C | [3] |

| Boiling Point | Approximately 216-218 °C | [3] |

| Structure |

The structure of this compound reveals a primary amide group, an ether linkage, and a chloroalkane moiety. The amide group is capable of both hydrogen bond donation (via the N-H protons) and acceptance (via the carbonyl oxygen and the nitrogen lone pair). The ether oxygen can also act as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents that can engage in hydrogen bonding. The chloroethyl group, while contributing to the molecule's overall polarity, also introduces a degree of hydrophobicity.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative starting point for assessing solubility. However, a more quantitative prediction can be achieved through the application of solubility parameter theories, such as Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from molecular dipole moments.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[4][5][6]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

Data sourced from publicly available Hansen Solubility Parameter tables.[1][7]

Based on the structure of this compound, we can anticipate that solvents with moderate to high δP and δH values, such as alcohols, acetone, and DMF, are likely to be good solvents, which aligns with the qualitative information available.[3]

Illustrative Solubility Data of a Structurally Related Compound

To provide a quantitative perspective, we can examine the solubility of 2-chloroacetamide, a structurally similar primary amide. While the ethoxy group in our target compound will influence its solubility, the data for 2-chloroacetamide serves as a valuable, illustrative benchmark.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Not Specified | 10 | ~1.34 |

| Ethanol | Not Specified | 10 | ~1.34 |

| Water | 20 | 9.8 | ~1.05 |

| Diethyl Ether | Not Specified | Very Slightly Soluble | - |

Note: Data for 2-chloroacetamide.[8][9] The molar solubility is an approximation based on the density of the solvent.

This data for 2-chloroacetamide reinforces the expectation of good solubility in polar protic solvents like methanol and ethanol. The high water solubility of 2-chloroacetamide is noteworthy; however, the presence of the more hydrophobic ethoxy group in this compound is expected to reduce its aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

For precise and reliable solubility data, experimental determination is indispensable. The following are detailed protocols for established methods that can be readily adapted for this compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the "gold standard."[10]

Principle: An excess of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Method.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with accurate temperature control (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The time to reach equilibrium should be validated by taking measurements at different time points until the concentration of the solute remains constant.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically resistant filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][11]

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery where rapid screening of multiple compounds or solvent systems is required, a kinetic solubility assay is often employed.

Principle: A concentrated stock solution of the compound in a highly soluble organic solvent (typically DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored over a shorter time frame, providing an estimate of the solubility under non-equilibrium conditions.[12][13]

Experimental Workflow:

Caption: Workflow for a Kinetic Solubility Assay.

Detailed Steps:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Plating: Using a liquid handler or multichannel pipette, dispense small volumes of the DMSO stock solution into the wells of a 96-well microplate.

-

Solvent Addition: Add the desired organic solvent to the wells to achieve a range of final compound concentrations.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period, typically 1 to 2 hours.

-

Analysis: The solubility can be assessed by measuring the turbidity of the solutions using a nephelometer. Alternatively, the solutions can be filtered using a filter plate, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust and widely used technique for quantifying the concentration of dissolved this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is a good starting point for method development. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary analytical method that can determine the concentration of a substance without the need for a calibration curve of the same compound.[2][11]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be precisely calculated.[14]

General Protocol:

-

Add a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the filtered saturated solution.

-

Acquire a ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of all relevant signals).

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

Calculate the concentration of this compound using the known concentration of the internal standard and the respective integral values and number of protons.

Phase Solubility Diagrams

For more complex systems, such as formulations containing co-solvents or excipients, constructing a phase solubility diagram is highly informative.[13][15]

Principle: A phase solubility diagram plots the total concentration of the solute in solution as a function of the concentration of a complexing agent or co-solvent. The shape of the resulting curve provides valuable information about the stoichiometry of any complexes formed and their solubility.[3][16]

Application: While a detailed protocol for constructing a phase solubility diagram is beyond the scope of this guide, it is an essential tool for pre-formulation studies and should be considered when developing liquid dosage forms or reaction mixtures containing this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an experimental approach, the principles and detailed protocols outlined herein offer a robust framework for researchers to generate reliable and accurate solubility data.

A thorough understanding of the solubility of this key intermediate is critical for optimizing reaction conditions, developing purification strategies, and designing stable and effective formulations. The methodologies described, from the gold-standard shake-flask method to high-throughput kinetic assays, provide the necessary tools to navigate the solubility landscape and accelerate the journey from discovery to application. As the use of this compound in pharmaceutical synthesis continues, a growing body of solubility data will undoubtedly emerge, further refining our understanding of this versatile compound.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Phase Diagrams for Three Component Mixtures in Pharmaceuticals and its Applications. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Loftsson, T., & Brewster, M. E. (2012). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 101(9), 3019-3032.

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 234-245.

-

ResearchGate. (n.d.). Phase solubility diagrams and their classification according to Higuchi and Connors. Retrieved from [Link]

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical research, 14(5), 556-567.

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Kinam Park, Purdue University. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Consideration of Hansen Solubility Parameters. Part 2. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

MDPI. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

Sources

- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 2. mdpi.com [mdpi.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. 氯乙酰胺 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 氯乙酰胺 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. mdpi.com [mdpi.com]

Introduction: The Chloroethoxy Acetamide Moiety as a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Reactivity of the Chloroethoxy Group in Acetamides

The chloroethoxy acetamide functional group is a significant and versatile structural motif in modern organic synthesis. Characterized by a chloroethyl group linked via an ether oxygen to an acetamide backbone, this moiety possesses two key points of reactivity: the electrophilic carbon atom bearing the chlorine and the amide group, which can modulate the molecule's electronic properties and participate in further transformations. This bifunctional nature makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.

The primary reactivity of the chloroethoxy group stems from the carbon-chlorine bond. Chlorine is an effective leaving group, rendering the adjacent carbon susceptible to attack by a wide array of nucleophiles.[1][2] The presence of the ether oxygen and the acetamide group, however, introduces electronic and steric factors that subtly influence the rate and outcome of these reactions compared to simple alkyl chlorides. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of chloroethoxy acetamides, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Chloroethoxy Acetamides

The reliable synthesis of chloroethoxy acetamides is crucial for their use as chemical intermediates. The most common strategies involve either the introduction of the chloro group onto a pre-existing hydroxyethoxy acetamide or the construction of the molecule through acylation reactions.

Chlorination of Hydroxyethoxy Precursors

A robust and widely used method for synthesizing chloroethoxy acetamides is the direct chlorination of their corresponding hydroxyethoxy analogs. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the primary alcohol into an alkyl chloride.

The reaction proceeds by an initial attack of the hydroxyl group on the sulfur of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, which then completes the substitution. This method is advantageous for its high yield and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. A representative procedure is the synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide from N-[2-(2-hydroxyethoxy)ethyl]-acetamide.[3]

Chloroacetylation of Amines

An alternative approach involves the reaction of an appropriate amine with chloroacetyl chloride.[4][5] This is a standard method for producing N-substituted 2-chloroacetamides. While not directly yielding a chloroethoxy acetamide, this foundational reaction is critical for creating a vast library of chloroacetamide derivatives, which are themselves important precursors and biologically active molecules.[6][7] The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the HCl generated during the acylation.[4]

Core Reactivity Profile: A Duality of Substitution and Elimination

The chloroethoxy group primarily undergoes nucleophilic substitution and, under certain conditions, elimination reactions. The specific pathway is highly dependent on the nature of the nucleophile, the choice of base, solvent, and temperature.

Nucleophilic Substitution (Sₙ2 Pathway)

The most prevalent reaction pathway for the chloroethoxy group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[8] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry at the reaction center.[9]

Diagram 1: General Sₙ2 Reaction of a Chloroethoxy Acetamide

Caption: Concerted Sₙ2 mechanism involving backside attack by a nucleophile.

Key Factors Influencing Sₙ2 Reactivity:

-

The Nucleophile: The rate of the Sₙ2 reaction is directly proportional to the strength and concentration of the nucleophile.[8] Common nucleophiles include amines, thiols, and alkoxides.[10][11] Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react readily with chloroacetamides.[10] The pH of the reaction medium can be critical; for instance, the reactivity of thiols is significantly enhanced at a pH above their pKa, where the more nucleophilic thiolate anion predominates.[10]

-

The Acetamide Group: The acetyl group attached to the nitrogen is electron-withdrawing. This delocalizes the nitrogen's lone pair, reducing its nucleophilicity and slowing the rate of potential intramolecular side reactions involving the amide nitrogen itself.[10]

-

Leaving Group Ability and Catalysis: The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl).[2] Reaction rates can often be accelerated by the addition of a catalytic amount of sodium or potassium iodide.[12] This initiates an in situ Finkelstein reaction, where the chloride is transiently replaced by iodide. The C-I bond is weaker and iodide is a superior leaving group, thus speeding up the subsequent nucleophilic attack.[12]

-

Solvent Effects: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions.[8] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.[8]

Competing Elimination Reactions (E2 Pathway)

Under specific conditions, particularly in the presence of a strong, sterically hindered base and at elevated temperatures, the chloroethoxy group can undergo an E2 (bimolecular elimination) reaction to form an alkene.[10][13][14] This pathway competes directly with the Sₙ2 mechanism.

In the E2 mechanism, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, while the C-Cl bond breaks simultaneously, forming a double bond in a single concerted step.[13]

Diagram 2: Competition Between Sₙ2 and E2 Pathways

Caption: Factors influencing the competition between Sₙ2 and E2 reaction pathways.

Conditions Favoring Elimination over Substitution:

-

Base Strength and Steric Hindrance: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 elimination because their size impedes them from acting as nucleophiles in a backside attack.[14]

-

Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and benefit more from increased thermal energy.[10]

Intramolecular Cyclization Reactions

The structure of certain chloroethoxy acetamides makes them ideal precursors for intramolecular reactions to form heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. When another nucleophilic or potentially nucleophilic site exists within the same molecule, a base can trigger an intramolecular cyclization.

For example, N-(3-oxoalkyl)chloroacetamides can be converted into cis-3,4-epoxypiperidin-2-ones upon treatment with a base like potassium t-butoxide.[15][16] This transformation proceeds through an intramolecular Darzens reaction, where a carbanion generated alpha to the amide carbonyl attacks the ketone, and the resulting alkoxide displaces the chloride to form an epoxide ring.[15]

Diagram 3: Workflow for Intramolecular Cyclization

Caption: General workflow for the base-catalyzed intramolecular cyclization.

Applications in Medicinal Chemistry and Drug Development

The predictable reactivity of the chloroethoxy acetamide moiety makes it a powerful tool in the synthesis of biologically active molecules.

-

Building Block for Complex Scaffolds: Chloroethoxy acetamides are key building blocks for constructing larger, more complex structures. For instance, N-[2-(2-chloroethoxy)ethyl]acetamide is used to prepare polyaza-crown compounds, which have applications in ion transport and sensing.[3] They are also crucial intermediates in the synthesis of pharmaceuticals like Cetirizine, an antihistamine.[12]

-

Covalent Inhibitors: The chloroacetamide group itself is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[17] This property is exploited in the design of targeted covalent inhibitors, a class of drugs that can offer increased potency and duration of action. While sometimes considered too reactive for in-vivo use, their reactivity can be tuned by modifying the surrounding molecular structure.[18]

-

Biologically Active Derivatives: A wide range of compounds containing the chloroacetamide functional group have demonstrated significant biological activity, including potential as anticancer, antifungal, and anti-inflammatory agents.[6][7][19]

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol: Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide[3]

-

Setup: In a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, place N-[2-(2-hydroxyethoxy)ethyl]-acetamide (20.58 g, 0.14 mol) dissolved in 30 mL of chloroform.

-

Cooling: Cool the flask in an ice bath to 10–15°C.

-

Reagent Addition: Add a solution of thionyl chloride (28 g, 0.24 mol) in 25 mL of chloroform dropwise to the stirring mixture, maintaining the temperature between 10–15°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes, followed by refluxing for 20 minutes.

-

Work-up: Cool the mixture to 30°C and remove the solvent and excess thionyl chloride on a rotary evaporator.

-

Purification: Immediately distill the residue through an 8-cm Vigreux column under vacuum (bp 105–108°C at 0.1 mm Hg) to yield the pure product (17–18 g, 73–77% yield).

Protocol: Nucleophilic Substitution with a Piperazine Derivative[12]

-

Setup: To a suitable reaction vessel, add (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine (15 g, 0.0523 mol), 2-(2-chloroethoxy)acetamide (8.3 g, 0.0601 mol), anhydrous sodium carbonate (12.8 g, 0.1203 mol), and potassium iodide (0.5 g, 0.0030 mol).

-

Solvent: Add a mixture of 100 mL of p-xylene and 150 mL of toluene.

-

Reaction: Heat the mixture to reflux and maintain for 17 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After cooling, filter the hot mixture to remove inorganic salts. Wash the residue with toluene.

-

Extraction: Combine the filtrates, evaporate the solvents, and take up the residue in 100 mL of toluene. Wash the organic phase successively with 100 mL of water and twice with 100 mL of a saturated aqueous sodium chloride solution.

-

Isolation: Separate the organic phase and evaporate the solvent to yield the crude product, which can be further purified by chromatography or converted to a hydrochloride salt for isolation.

Quantitative Reactivity Data

The electronic nature of substituents on the acetamide portion of the molecule can significantly impact the reactivity of the chloro group. For N-aryl-2-chloroacetamides, electron-withdrawing groups on the aryl ring enhance the electrophilicity of the α-carbon, increasing the rate of nucleophilic substitution. This effect can be quantified by comparing second-order rate constants, as shown in the table below for the reaction with thiophenol.[20]

| N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl) | Substituent (Ar) | Hammett Constant (σₚ) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |

| N-(4-Methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 0.085 | 0.45 |

| N-(4-Methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 0.112 | 0.59 |

| N-Phenyl-2-chloroacetamide | H | 0.00 | 0.190 | 1.00 |

| N-(4-Chlorophenyl)-2-chloroacetamide | 4-Cl | +0.23 | 0.355 | 1.87 |

| N-(4-Nitrophenyl)-2-chloroacetamide | 4-NO₂ | +0.78 | 1.250 | 6.58 |

Data sourced from a comparative analysis of N-aryl-2-chloroacetamides reacting with thiophenol in methanol at 25°C.[20] As predicted, the rate constant increases as the Hammett constant becomes more positive, indicating that electron-withdrawing groups accelerate the reaction.

Conclusion

The chloroethoxy group in acetamides represents a synthetically powerful and adaptable functional handle. Its reactivity is dominated by the Sₙ2 mechanism, allowing for the straightforward introduction of a wide variety of nucleophiles. However, a comprehensive understanding of competing pathways, such as E2 elimination, and the potential for intramolecular cyclization is essential for strategic synthetic design. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, chemists can expertly control the reaction outcome. This level of control, combined with its utility as a building block for complex and biologically active molecules, ensures that the chloroethoxy acetamide moiety will remain a cornerstone of synthetic chemistry for researchers in both academic and industrial settings.

References

-

Gokel, G. W., et al. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. Available at: [Link]

-

Feofanov, S. A., et al. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 7(2), 120-126. Available at: [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3149-3174. Available at: [Link]

- Google Patents. (n.d.). US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. Google Patents.

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-aryl-2-chloroacetamides 23–28. Reagents and conditions:. ResearchGate. Available at: [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link]

-

Various Authors. (n.d.). Nucleophilic Substitution Reactions. Course Hero. Available at: [Link]

-

Reddy, P. P., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(10), 7408-7412. Available at: [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available at: [Link]

-

Dotsenko, V. V., et al. (2025). Synthesis of 2,2′-Thiobis(N-arylacetamides) by Reaction of Primary Thioamides with N-Aryl-2-chloroacetamides. Request PDF. Available at: [Link]

-

ResearchGate. (2002). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. ResearchGate. Available at: [Link]

-

Gomez, H., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(13), 3894. Available at: [Link]

-

de Oliveira, J. S., et al. (2021). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 64(10), 1205-1214. Available at: [Link]

-

Hentzen, N. B., et al. (2022). Photoenzymatic Intramolecular Cyclization of α-Chloroamides with Allylsilanes. Journal of the American Chemical Society, 144(32), 14516-14522. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Singh, A., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 94(6), 2146-2155. Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-9. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Wikipedia. (n.d.). Leaving group. Wikipedia. Available at: [Link]

-

Lee, S., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(15), 4585-4589. Available at: [Link]

-

Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Chemistry LibreTexts. Available at: [Link]

-

Various Authors. (n.d.). Elimination Reactions. AWS. Available at: [Link]

-

Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

-

University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Organic Chemistry. Available at: [Link]

-

ResearchGate. (2021). (PDF) Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C4H8ClNO2). PubChemLite. Available at: [Link]

-

Herglotz, J., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Life Science Alliance, 6(11), e202302100. Available at: [Link]

-

NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Sulfamate acetamides as electrophiles for targeted covalent inhibitors.... ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. Available at: [Link]

-

Wang, C., et al. (2020). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications, 56(61), 8619-8622. Available at: [Link]

-

Warrilow, C., et al. (2022). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 20(2), 269-275. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Leaving group - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. ochem.as.uky.edu [ochem.as.uky.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. archivepp.com [archivepp.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetamide: A Versatile Intermediate in Modern Organic Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-(2-Chloroethoxy)acetamide. As a key building block, its unique bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including significant pharmaceutical agents.

Core Concepts: Understanding the Utility of this compound

This compound, with the molecular formula C₄H₈ClNO₂, is an organic compound featuring a chloroethoxy group attached to an acetamide moiety.[1][2] This structure is the key to its versatility. The presence of a reactive chloroethyl group, which serves as an excellent electrophile for nucleophilic substitution, combined with the hydrogen-bonding capabilities and potential for further transformation of the acetamide group, makes it a highly adaptable synthetic intermediate.[3]

Its primary significance lies in its role as a precursor for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[1][4] The compound simplifies synthetic pathways, potentially improving the efficiency and scalability of manufacturing processes for active pharmaceutical ingredients (APIs).[1]

Key Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO₂ | [1][2][5] |

| Molecular Weight | 137.56 g/mol | [1][2] |

| CAS Number | 36961-64-5 | [2][5] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

| Boiling Point | ~216-218 °C | [6] |

| Melting Point | ~ -10 °C | [6] |

| Density | ~1.183 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [6] |

| SMILES | C(CCl)OCC(=O)N | [2] |

| InChIKey | KQHRCXCLILUNBX-UHFFFAOYSA-N | [2] |

Synthesis and Purification of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Synthetic Pathway 1: From 2-Chloroethanol

One common method involves a two-step process starting from 2-chloroethanol.[6]

-

Esterification: 2-chloroethanol is reacted with acetic anhydride to form 2-acetoxyethyl chloride.

-

Amidation: The resulting ester is then reacted with ammonia to yield the final product, this compound.[6]

This method is straightforward but may require careful control of reaction conditions to manage side reactions.

Synthetic Pathway 2: Chlorination of a Hydroxy Precursor

An alternative and often high-yielding approach involves the direct chlorination of a hydroxy-containing precursor using a chlorinating agent like thionyl chloride (SOCl₂).[7][8] This method is particularly effective for converting N-[2-(2-hydroxyethoxy)ethyl]acetamide or similar hydroxy-amides into the desired chloro-functionalized product.

This protocol is based on established procedures for converting hydroxyethyl amides to their chloroethyl counterparts.[7][8][9] The causality behind using thionyl chloride is its efficacy in converting alcohols to alkyl chlorides with gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying workup.

Step 1: Reaction Setup

-

In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂), add the starting material, N-[2-(2-hydroxyethoxy)ethyl]-acetamide (0.14 mol), dissolved in an inert solvent like chloroform (30 mL).[7]

-

Cool the flask in an ice bath to maintain a temperature of 10–15°C.

Step 2: Addition of Thionyl Chloride

-

Slowly add a solution of thionyl chloride (0.24 mol) in chloroform (25 mL) dropwise to the stirring mixture.[7] The slow addition is critical to control the exothermic reaction and prevent side-product formation.

Step 3: Reaction Progression

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, followed by gentle reflux for 20-30 minutes to drive the reaction to completion.[7][9]

Step 4: Workup and Isolation

-

Cool the reaction mixture to approximately 30°C.

-

Remove the solvent and excess thionyl chloride using a rotary evaporator.[7]

-

The crude residue can then be purified.

Step 5: Purification

-

Purify the crude product by vacuum distillation.[9] This is the most effective method for separating the desired product from non-volatile impurities. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 105–108°C at 0.1 mm Hg for a similar compound).[7]